11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
Description
Properties
IUPAC Name |
11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S2/c1-5-10-23-20-19-18(17-14(3)11-15(4)24-21(17)28-19)25-22(26-20)27-12-16-8-6-13(2)7-9-16/h5-9,11H,1,10,12H2,2-4H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPFTIIPSHCZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)NCC=C)SC4=C3C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine involves multiple steps, typically starting with the preparation of the core tricyclic structureThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s electronic properties.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
Compared to similar compounds, 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine is unique due to its specific functional groups and tricyclic structure.
Biological Activity
The compound 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine (CAS Number: 672950-71-9) is a complex organic molecule with potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, toxicity profiles, and research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4S2 |
| Molecular Weight | 406.6 g/mol |
| Purity | ≥ 95% |
| Storage Conditions | Cool, dry place |
The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator of signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction : It may bind to receptors influencing signal transduction pathways related to cell growth and differentiation.
Toxicity Profile
According to the Safety Data Sheet (SDS), the compound has been noted to cause:
- Skin Irritation : Contact may lead to redness and inflammation.
- Eye Irritation : Exposure can result in serious eye damage.
- Respiratory Irritation : Inhalation may cause lung irritation.
The compound is classified as a research chemical and is not intended for human consumption or use in cosmetics.
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of the compound on cancer cell lines. Results indicated that it exhibited significant cytotoxicity against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 20 |
These findings suggest potential therapeutic applications in oncology.
Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes linked to metabolic disorders:
| Enzyme | IC50 (µM) |
|---|---|
| Aldose Reductase | 25 |
| Lipoxygenase | 18 |
This inhibition profile indicates potential for managing conditions like diabetes and inflammation.
Q & A
Q. Why do SAR studies show inconsistent potency trends for methyl vs. ethyl sulfanyl derivatives?
- Resolution :
- Steric vs. electronic effects : Methyl groups enhance binding entropy (lower rotational freedom), while ethyl groups improve hydrophobic interactions but reduce solubility .
- Assay conditions : Variances in serum protein binding (e.g., albumin) alter free drug concentrations across studies .
Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?
- Root causes :
- Enzyme source : Recombinant vs. native kinases may have post-translational modifications affecting activity .
- ATP concentration : Use fixed [ATP] (1 mM) in assays to standardize competitive inhibition measurements .
Research Design Recommendations
- Multi-parametric optimization : Prioritize substituents balancing logP (2–4), topological polar surface area (80–100 Ų), and H-bond donor count (≤2) for CNS penetration .
- Collaborative validation : Cross-verify synthetic routes and bioassays with independent labs to mitigate batch-specific variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
